molecular formula C20H23F3N2 B5796568 1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B5796568
M. Wt: 348.4 g/mol
InChI Key: VLOLDCVHFBJWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a popular compound in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to modulate several neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth. These biochemical and physiological effects are thought to contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its potential therapeutic properties. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One direction is to investigate its potential use in the treatment of substance abuse disorders and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Additionally, more studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be achieved through several methods. One common method involves the reaction of 4-methylbenzyl chloride with 2-(trifluoromethyl)benzylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to obtain the final product.

Scientific Research Applications

1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of substance abuse disorders and neurodegenerative diseases.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-16-6-8-17(9-7-16)14-24-10-12-25(13-11-24)15-18-4-2-3-5-19(18)20(21,22)23/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOLDCVHFBJWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

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